molecular formula C9H6ClN3O3 B13938070 4-Chloro-6-methoxy-7-nitroquinazoline

4-Chloro-6-methoxy-7-nitroquinazoline

Cat. No.: B13938070
M. Wt: 239.61 g/mol
InChI Key: NVRHDMWJNFBVMF-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-nitroquinazoline is a chemical compound with the molecular formula C9H6ClN3O3 and a molecular weight of 239.62 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-7-nitroquinazoline typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic method starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxy-7-nitroquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under reflux conditions.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are used.

Major Products:

    Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.

    Reduction Reactions: The major product is 4-chloro-6-methoxy-7-aminoquinazoline.

Scientific Research Applications

4-Chloro-6-methoxy-7-nitroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-7-nitroquinazoline is primarily related to its ability to inhibit specific enzymes and receptors. It targets receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival . By inhibiting these kinases, the compound can interfere with the growth and spread of cancer cells.

Comparison with Similar Compounds

  • N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
  • N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
  • N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine

Uniqueness: 4-Chloro-6-methoxy-7-nitroquinazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, methoxy, and nitro groups makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .

Properties

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

IUPAC Name

4-chloro-6-methoxy-7-nitroquinazoline

InChI

InChI=1S/C9H6ClN3O3/c1-16-8-2-5-6(3-7(8)13(14)15)11-4-12-9(5)10/h2-4H,1H3

InChI Key

NVRHDMWJNFBVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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